REACTION_CXSMILES
|
C([Sn](CCCC)(CCCC)[C:6]([O:8]CC)=[CH2:7])CCC.Cl[C:20]1[N:25]=[C:24]2[CH:26]=[CH:27][N:28](C(OC(C)(C)C)=O)[C:23]2=[CH:22][CH:21]=1>CN(C=O)C.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH:28]1[C:23]2[C:24](=[N:25][C:20]([C:6](=[O:8])[CH3:7])=[CH:21][CH:22]=2)[CH:26]=[CH:27]1 |^1:50,52,71,90|
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Name
|
|
Quantity
|
7.75 g
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Type
|
reactant
|
Smiles
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C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
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Name
|
|
Quantity
|
4.17 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C2C(=N1)C=CN2C(=O)OC(C)(C)C
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Name
|
|
Quantity
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64 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.9 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
350 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 100° C. under N2 for 2 d
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added in one batch
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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filtered through a pad of Celite®
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Type
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CUSTOM
|
Details
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to remove solid Pd
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Type
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WASH
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Details
|
The filtrate was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in anhydrous THF (80.2 mL)
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Type
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ADDITION
|
Details
|
2N HCl (41 mL) was added
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Type
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STIRRING
|
Details
|
The reaction mixture was stirred at RT under N2 for 16 h
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Duration
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16 h
|
Type
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ADDITION
|
Details
|
poured into 10% aq. NaOH solution (100 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×150 mL)
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Type
|
WASH
|
Details
|
The combined organic phases were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by SiO2chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc/heptane
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=NC(=CC=C21)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.69 g | |
YIELD: PERCENTYIELD | 64.1% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |